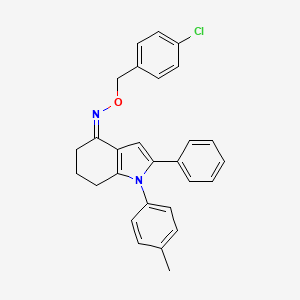
1-(4-methylphenyl)-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one O-(4-chlorobenzyl)oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-methylphenyl)-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one O-(4-chlorobenzyl)oxime is a useful research compound. Its molecular formula is C28H25ClN2O and its molecular weight is 440.97. The purity is usually 95%.
BenchChem offers high-quality 1-(4-methylphenyl)-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one O-(4-chlorobenzyl)oxime suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-methylphenyl)-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one O-(4-chlorobenzyl)oxime including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Polymer Research : Meng et al. (1996) discussed the synthesis and use of certain polymer compounds that could have similarities in structure and behavior to 1-(4-methylphenyl)-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one O-(4-chlorobenzyl)oxime. These compounds show properties like photoinduced birefringence and may involve cooperative motion in amorphous polymers, which could be relevant to the study of our compound of interest (Meng et al., 1996).
Synthesis of Cytotoxic Agents : Dimmock et al. (1978) worked on synthesizing certain oximes and derivatives as potential cytotoxic and antitumor agents. Though not directly on 1-(4-methylphenyl)-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one O-(4-chlorobenzyl)oxime, this research shows the broader application of oximes in medicinal chemistry, which could include our compound (Dimmock et al., 1978).
Chemosensor Development : Zhao et al. (2011) created a sensitive phosphorescent chemosensor using an iridium(III) complex of an oximated compound for the detection of hypochlorite. This indicates the potential of oximated compounds, similar to our compound of interest, in the development of sensitive detection tools for specific chemicals (Zhao et al., 2011).
Photopolymerization Studies : Delzenne et al. (1970) investigated O-acylated oximinoketones, which may have structural similarities to 1-(4-methylphenyl)-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one O-(4-chlorobenzyl)oxime. Their work focused on the photolysis and photopolymerization initiated by these compounds, highlighting another potential application in the field of polymer chemistry (Delzenne et al., 1970).
Electroluminescent Device Development : Zhang et al. (2007) synthesized 1,3,4-oxadiazole derivatives with potential applications in electroluminescent devices. The synthesis and properties of such compounds may provide insights into the possible uses of similar complex molecules like 1-(4-methylphenyl)-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one O-(4-chlorobenzyl)oxime in electronic applications (Zhang et al., 2007).
Analytical Chemistry Applications : Gerard-Monnier et al. (1998) demonstrated the use of indole derivatives in a colorimetric assay for lipid peroxidation. This suggests that complex indole derivatives, potentially including our compound of interest, could have applications in analytical methods for biological and chemical analysis (Gérard-Monnier et al., 1998).
Detection of Phosgene : Kim et al. (2017) developed a meso-oxime-substituted compound for the colorimetric and fluorogenic detection of phosgene. This illustrates the use of oxime-substituted compounds in environmental monitoring and safety applications, which could be relevant to the compound (Kim et al., 2017).
properties
IUPAC Name |
(Z)-N-[(4-chlorophenyl)methoxy]-1-(4-methylphenyl)-2-phenyl-6,7-dihydro-5H-indol-4-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25ClN2O/c1-20-10-16-24(17-11-20)31-27-9-5-8-26(30-32-19-21-12-14-23(29)15-13-21)25(27)18-28(31)22-6-3-2-4-7-22/h2-4,6-7,10-18H,5,8-9,19H2,1H3/b30-26- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYCZPNTYQSIVPT-BXVZCJGGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=C2C4=CC=CC=C4)C(=NOCC5=CC=C(C=C5)Cl)CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C3=C(C=C2C4=CC=CC=C4)/C(=N\OCC5=CC=C(C=C5)Cl)/CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-methylphenyl)-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one O-(4-chlorobenzyl)oxime | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

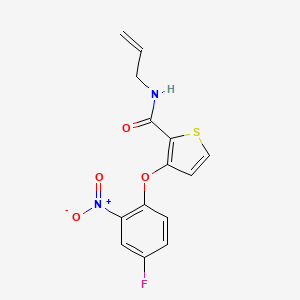
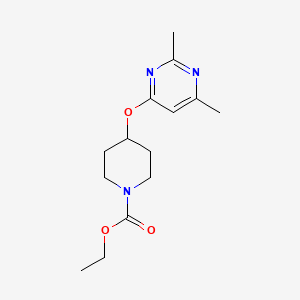
![3-{4-[3-(3-Ethyl-1,2-oxazol-5-yl)propoxy]-3,5-dimethylphenyl}-5-(trifluoromethyl)-1,2,4-oxadiazole](/img/structure/B2820244.png)
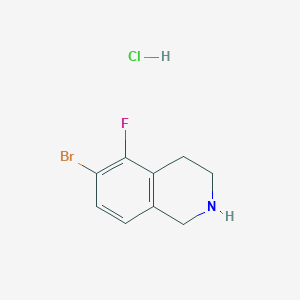
![N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)furan-2-carboxamide](/img/structure/B2820246.png)
![4-[4-(Hydroxymethyl)piperidine-1-carbonyl]-1-methyl-1,2-dihydropyridin-2-one](/img/structure/B2820247.png)

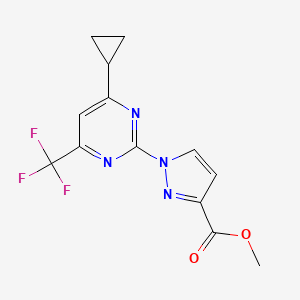
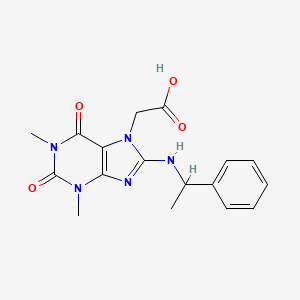

![N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)cyclohexanecarboxamide](/img/structure/B2820258.png)
![N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]pentanamide](/img/structure/B2820260.png)
![5-(benzyloxy)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide](/img/structure/B2820261.png)
![[2-(2-Methylpyrazol-3-yl)piperidin-1-yl]-[4-(trifluoromethoxy)phenyl]methanone](/img/structure/B2820262.png)